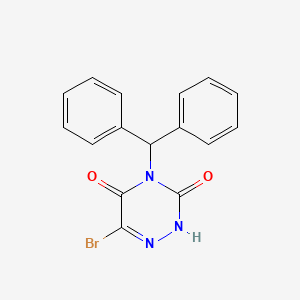

4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione

Description

Significance of the 1,2,4-Triazine (B1199460) Core in Contemporary Chemical Research

The 1,2,4-triazine nucleus is a prominent scaffold in a multitude of biologically active compounds. ijpsr.info Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antibacterial properties. nih.gov The presence of multiple nitrogen atoms in the ring allows for diverse substitution patterns, enabling chemists to fine-tune the molecule's properties for specific applications. This versatility has made the 1,2,4-triazine core a subject of intense research in medicinal chemistry and drug discovery. ijpsr.inforesearchgate.net For instance, novel fused 1,2,4-triazine derivatives have been synthesized and investigated for their potential as potent inhibitors of various enzymes. ijpsr.info

Overview of Dioxo-Triazine Scaffolds in Organic Synthesis and Theoretical Chemistry

Dioxo-triazine scaffolds, such as the one found in 1,2,4-triazine-3,5-dione, are of particular interest in organic synthesis and theoretical chemistry. The two carbonyl groups influence the aromaticity and reactivity of the triazine ring, making these compounds valuable synthons for the creation of more complex molecules. The synthesis of derivatives often starts from a precursor like 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which can then be subjected to various substitution reactions to introduce different functional groups onto the triazine core. nih.gov For example, a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized to act as inhibitors of d-amino acid oxidase (DAAO). nih.gov These studies highlight the utility of the dioxo-triazine scaffold in constructing targeted molecules with specific biological functions. From a theoretical standpoint, the electronic structure and reactivity of these scaffolds are subjects of computational studies to predict their behavior in chemical reactions and biological systems.

Due to the absence of specific experimental data for "4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione" in the available literature, no data tables can be generated.

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O2/c17-14-15(21)20(16(22)19-18-14)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXVWRQFPFVOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C(=NNC3=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296113 | |

| Record name | MLS002704013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-50-6 | |

| Record name | MLS002704013 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002704013 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 4 Benzhydryl 6 Bromo 2h 1,2,4 Triazine 3,5 Dione

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient due to the presence of three nitrogen atoms. This electronic characteristic makes the 6-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). This class of reactions is a cornerstone for the functionalization of this heterocyclic system, allowing for the introduction of a wide array of substituents at the C-6 position.

The general mechanism for an SNAr reaction on an aromatic ring involves the attack of a nucleophile to displace a leaving group, in this case, a halide. The reaction proceeds through a two-step addition-elimination mechanism. chemistrysteps.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org In the case of 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione, the triazine ring itself acts as a potent electron-withdrawing entity, activating the C-6 position for nucleophilic attack.

Scope and Limitations of C-6 Substitutions

The C-6 bromine atom of this compound can be displaced by a variety of nucleophiles. The scope of this transformation is broad, encompassing O-nucleophiles, N-nucleophiles, S-nucleophiles, and C-nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C-6 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxides | Sodium methoxide | 6-Alkoxy-1,2,4-triazine |

| Phenoxides | Sodium phenoxide | 6-Aryloxy-1,2,4-triazine |

| Amines | Ammonia (B1221849), primary/secondary amines | 6-Amino-1,2,4-triazine |

| Azides | Sodium azide | 6-Azido-1,2,4-triazine |

| Thiols | Sodium thiophenoxide | 6-Thioaryl-1,2,4-triazine |

The success of these substitutions is, however, subject to certain limitations. Steric hindrance from the bulky benzhydryl group at the N-4 position can influence the approach of the incoming nucleophile. Very bulky nucleophiles may react sluggishly or require more forcing conditions. Furthermore, the basicity of the nucleophile must be considered, as side reactions, such as deprotonation of the triazine ring protons or reaction with the dione (B5365651) functionality, can occur. The choice of solvent and reaction temperature is also critical in optimizing the yield of the desired C-6 substituted product while minimizing side reactions.

Mechanistic Investigations of Bromine Displacement Reactions

The mechanism of bromine displacement at the C-6 position follows the general pathway for SNAr reactions. pressbooks.pub The reaction is initiated by the attack of the nucleophile on the electron-deficient C-6 carbon, leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the triazine ring, particularly onto the electronegative nitrogen and oxygen atoms of the dione functionality. This delocalization is crucial for the stability of the intermediate and, consequently, for the feasibility of the reaction.

Nucleophilicity of the attacking species: Stronger nucleophiles generally react faster.

Stability of the Meisenheimer complex: The electron-withdrawing nature of the triazine ring and the dione carbonyls significantly stabilizes this intermediate.

Leaving group ability: While bromine is a good leaving group, in the context of SNAr reactions on highly electron-deficient rings, the nature of the leaving group can have a less pronounced effect on the reaction rate compared to SN1 and SN2 reactions. masterorganicchemistry.com

Solvent effects: Polar aprotic solvents are typically employed to solvate the cation of the nucleophilic reagent and to avoid protonation of the nucleophile.

Functional Group Interconversions on the Benzhydryl Moiety

The benzhydryl group (diphenylmethyl) at the N-4 position offers a platform for further molecular elaboration through functional group interconversions on its two phenyl rings. These transformations can be designed to be orthogonal to the reactivity of the triazine core, allowing for selective modifications.

Modifications and Derivatization of the Benzhydryl Group

The phenyl rings of the benzhydryl moiety can undergo electrophilic aromatic substitution reactions, provided that the reaction conditions are controlled to avoid degradation of the triazine ring. Typical modifications include nitration, halogenation, and Friedel-Crafts reactions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzhydryl Moiety

| Reaction | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitrated benzhydryl derivative |

| Bromination | Br₂, FeBr₃ | Brominated benzhydryl derivative |

The directing effects of the substituent already present on the phenyl ring will govern the position of the incoming electrophile. For an unsubstituted benzhydryl group, substitution will likely occur at the para positions due to steric hindrance at the ortho positions.

Orthogonal Reactivity of Pendant Substituents

Once functional groups are introduced onto the benzhydryl moiety, they can be further transformed in a manner that does not interfere with the triazine dione core. This concept of orthogonal reactivity is key to the synthesis of complex derivatives. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then be subjected to a variety of subsequent reactions such as acylation or diazotization. Similarly, a bromo substituent can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Transformations Involving the Dione Functionality

The 1,2,4-triazine-3,5-dione moiety possesses reactivity characteristic of cyclic imides and amides. The two carbonyl groups are susceptible to nucleophilic attack, and the adjacent N-H proton (at the N-2 position) is acidic and can be removed by a base.

The dione functionality can potentially undergo reactions such as reduction, condensation with electrophiles at the N-2 position, and ring-opening under harsh conditions. For instance, the carbonyl groups could be reduced using strong reducing agents like lithium aluminum hydride, although this would likely also affect other parts of the molecule.

Alkylation or acylation at the N-2 position is a more controlled transformation. Deprotonation of the N-2 proton with a suitable base, followed by reaction with an electrophile like an alkyl halide or an acyl chloride, would yield N-2 substituted derivatives.

Table 3: Potential Reactions of the Dione Functionality

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N-2 alkylated derivative |

| N-Acylation | Base, Acyl chloride | N-2 acylated derivative |

Carbonyl Reactivity and Derivatization

One of the primary reactions involving the dione system is alkylation. For instance, in the synthesis of D-amino acid oxidase inhibitors, the nitrogen at the 2-position of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is readily alkylated with various alkyl halides in the presence of a silylating agent like bis(trimethylsilyl)acetamide (BSA). acs.org This suggests that the N-H proton at the 2-position is acidic and can be removed to facilitate nucleophilic attack on an electrophile. The bulky benzhydryl group at the N4 position in this compound would likely direct such alkylation to the N2 position due to steric hindrance.

The carbonyl groups themselves can potentially undergo reactions typical of amides and ureas, although the aromaticity of the heterocyclic ring system may temper this reactivity. Reactions such as condensation with active methylene (B1212753) compounds or reduction of the carbonyls would require harsh conditions that might lead to the opening of the triazine ring.

The bromine atom at the C6 position is susceptible to nucleophilic substitution, a reaction that has been demonstrated in related systems. For example, the 6-bromo group in 2-substituted derivatives of 1,2,4-triazine-3,5(2H,4H)-dione can be displaced by a benzyloxy group using benzyl (B1604629) alcohol in the presence of potassium carbonate. acs.org This highlights the potential for introducing a variety of substituents at the C6 position of this compound.

| Reaction Type | Reagents and Conditions | Potential Product | Reference for Analogy |

|---|---|---|---|

| N2-Alkylation | Alkyl halide, Bis(trimethylsilyl)acetamide (BSA) | 2-Alkyl-4-benzhydryl-6-bromo-1,2,4-triazine-3,5-dione | acs.org |

| C6-Nucleophilic Substitution | Benzyl alcohol, K2CO3 | 4-Benzhydryl-6-(benzyloxy)-2H-1,2,4-triazine-3,5-dione | acs.org |

Tautomerism and Isomerization Pathways

Tautomerism is a key feature of the 1,2,4-triazine-3,5-dione system. The parent compound, 6-azauracil (B101635), can exist in several tautomeric forms, including the dione, enol, and di-enol forms. nist.gov For this compound, the presence of the benzhydryl group at N4 and the hydrogen at N2 fixes the amide and hydrazide structures to some extent, but keto-enol tautomerism involving the carbonyl groups and the remaining N-H proton is possible.

The predominant form is the 3,5-dione tautomer. However, under certain conditions, it can exhibit enolic character. For example, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, which is structurally related, can be considered a tautomer of a triketo species. acs.org The equilibrium between these forms is influenced by the solvent, pH, and temperature.

Isomerization pathways for this specific molecule are not well-documented. Positional isomerization involving the migration of the benzhydryl group to other nitrogen atoms (N1 or N2) would require significant energy input to break the N-C bond and is generally not observed under normal conditions.

| Tautomer Name | Description |

|---|---|

| Dione Form | Carbonyl groups at C3 and C5. This is the most stable and common form. |

| 3-Hydroxy-5-oxo Form | Enol form with a hydroxyl group at C3 and a carbonyl at C5. |

| 5-Hydroxy-3-oxo Form | Enol form with a hydroxyl group at C5 and a carbonyl at C3. |

Ring-Opening and Rearrangement Reactions

The 1,2,4-triazine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack that can lead to ring-opening reactions. While specific studies on this compound are lacking, the general reactivity of triazines suggests potential pathways. Strong nucleophiles, such as hydroxide (B78521) ions or certain amines under forcing conditions, could potentially attack the electrophilic carbon atoms of the triazine ring (e.g., C3, C5, or C6), leading to cleavage of the ring.

For the related 1,3,5-triazine (B166579) system, ring-opening by nucleophiles is a well-known process where the triazine acts as a precursor to formyl or amidine fragments. researchgate.net It is conceivable that under harsh basic conditions, the 1,2,4-triazine-3,5-dione ring could undergo hydrolytic cleavage.

Rearrangement reactions of the 1,2,4-triazine ring are less common but can occur under specific conditions, such as photochemical or thermal induction. These rearrangements often involve complex bond reorganizations and can lead to the formation of other heterocyclic systems. For example, some rhodium-catalyzed reactions of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles can lead to rearranged 1,2,4-triazine products. organic-chemistry.org However, such rearrangements are highly dependent on the specific substituents and reaction conditions, and it is difficult to predict their occurrence for this compound without experimental data. The steric bulk of the benzhydryl group at N4 might also influence the feasibility and outcome of such rearrangement pathways.

Spectroscopic Characterization Methodologies and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (2D-NMR) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex organic molecules. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity between protons and carbons.

For analogous compounds like 4-benzyl-1,2,4-triazin-3,5(2H,4H)-dione, 2D-NMR has been successfully employed to verify its structure. researchgate.net It is anticipated that similar 2D-NMR experiments on 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione would provide definitive assignments for all proton and carbon signals. The benzhydryl moiety would exhibit characteristic correlations, with the methine proton showing HMBC correlations to the carbons of the two phenyl rings and to the N4-position of the triazine ring. The aromatic protons of the benzhydryl group would show distinct correlations in the aromatic region of the spectrum, allowing for their complete assignment. The single proton on the triazine ring would show correlations to the neighboring carbonyl carbons.

Table 1: Predicted 2D-NMR Correlations for this compound

| Proton | Expected HMBC Correlations (to Carbons) |

|---|---|

| Benzhydryl-CH | C(Phenyl), C=O (at position 5), N4 of triazine |

| Aromatic-H (Phenyl) | Other aromatic carbons within the same ring |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For 1,2,4-triazine (B1199460) derivatives, mass spectrometry has been used to confirm their molecular formulas and study their decomposition pathways. derpharmachemica.com

For this compound, high-resolution mass spectrometry (HRMS) would be expected to provide an accurate mass measurement, confirming its molecular formula of C₁₇H₁₂BrN₃O₂. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages around the benzhydryl group and the triazine ring. A prominent fragment would be expected from the loss of the benzhydryl radical (C₁₃H₁₁•), leading to a cation at m/z corresponding to the 6-bromo-2H-1,2,4-triazine-3,5-dione core. Further fragmentation of the triazine ring could also be observed.

Table 2: Expected Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₁₇H₁₂BrN₃O₂ |

| Molecular Weight | ~373.0 g/mol (for ⁷⁹Br) and ~375.0 g/mol (for ⁸¹Br) |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, data from analogous structures, such as 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione, can offer valuable insights. researchgate.net

The crystal structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione reveals a monoclinic space group P2₁/c. researchgate.net It is plausible that the title compound would crystallize in a similar centrosymmetric space group. The crystal packing would likely be influenced by hydrogen bonding involving the N-H group of the triazine ring and the carbonyl oxygens, as well as π-π stacking interactions between the phenyl rings of the benzhydryl groups of adjacent molecules. The presence of the bulky benzhydryl group and the bromine atom will significantly influence the crystal packing arrangement.

Table 3: Crystallographic Data for the Analogous 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.7844(13) |

| b (Å) | 8.5691(8) |

| c (Å) | 13.0527(12) |

| β (°) | 105.961(2) |

| V (ų) | 1482.3(2) |

| Z | 4 |

Data from a study on a related compound and provided for comparative purposes. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. The IR and Raman spectra of this compound would be expected to show distinct bands corresponding to its structural features.

The IR spectrum of the parent compound, 1,2,4-triazine-3,5(2H,4H)-dione, has been documented and can serve as a reference. nist.gov For the title compound, the carbonyl (C=O) stretching vibrations would appear as strong bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the triazine ring would be observed as a broader band around 3200 cm⁻¹. The C-H stretching vibrations of the aromatic rings of the benzhydryl group would be found around 3000-3100 cm⁻¹, while the C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the triazine core. mdpi.com

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| N-H stretch | 3100-3300 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| C=O stretch | 1650-1750 (strong) | Moderate |

| C=N stretch (triazine) | 1500-1600 | Strong |

Theoretical and Computational Investigations of 4 Benzhydryl 6 Bromo 2h 1,2,4 Triazine 3,5 Dione

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the properties of organic molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) to find the lowest energy structure of the molecule.

Analysis of the electronic structure provides fundamental information about the molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

A lower HOMO-LUMO gap suggests higher reactivity. For 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione, the electron-withdrawing triazine-dione ring and the bromine atom would be expected to lower the LUMO energy, while the electron-rich benzhydryl group would raise the HOMO energy. This modulation of the frontier orbitals is crucial for its potential interactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Properties

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -6.85 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.15 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.70 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.85 eV | Approximate energy required to remove an electron (related to HOMO energy). |

| Electron Affinity (A) | 2.15 eV | Approximate energy released when an electron is added (related to LUMO energy). |

| Global Electrophilicity Index (ω) | 2.98 eV | Measures the propensity of a species to accept electrons. |

Molecular electrostatic potential (MEP) maps would further reveal the charge distribution. Regions of negative potential (typically colored red or yellow) around the carbonyl oxygens and nitrogen atoms of the triazine ring would indicate sites susceptible to electrophilic attack. Conversely, positive potential regions (blue) would highlight areas prone to nucleophilic attack.

The presence of the bulky and flexible benzhydryl group introduces significant conformational complexity. The two phenyl rings can rotate relative to each other and to the triazine core. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, would be necessary to identify the stable conformers.

The analysis would focus on the dihedral angles defining the orientation of the phenyl rings. By performing a relaxed potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of these key dihedral angles, a detailed energy landscape can be constructed. This landscape would reveal the global minimum energy conformation as well as other local minima and the energy barriers separating them. Understanding these conformational preferences is vital as the molecule's shape dictates its ability to interact with biological targets or other reactants.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is invaluable for mapping out potential reaction pathways, identifying intermediates, and calculating the energetics of chemical transformations. researchgate.net

For a potential reaction, such as a nucleophilic substitution at the bromine-bearing carbon or a reaction involving the N-H proton, computational methods can locate the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Table 2: Hypothetical Energetic Data for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., triazine + nucleophile). |

| Transition State (TS1) | +22.5 | Energy barrier for the reaction. |

| Intermediate | -5.2 | A metastable species formed during the reaction. |

| Products | -15.8 | Final products of the reaction. |

When a reaction can yield multiple products, computational chemistry can predict the most likely outcome. For this compound, different nucleophiles could potentially attack at several sites. By calculating the activation energies for all possible pathways, the regioselectivity can be determined. The pathway with the lowest activation energy barrier is the kinetically favored one and will be the major product channel.

Similarly, if the reaction can produce different stereoisomers, the relative energies of the corresponding transition states can predict the stereoselectivity. A lower energy transition state for the formation of one stereoisomer over another would imply that it will be the dominant product.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govekb.eg In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions), and Newton's equations of motion are solved for every atom over a series of very small time steps.

This simulation generates a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. For this compound, MD simulations could:

Explore its conformational landscape in solution, showing how solvent interactions might favor certain shapes over others.

Analyze the stability of its interactions if it were docked into the active site of a protein, providing insights into its potential as a drug candidate.

Calculate the free energy of binding to a receptor, offering a more accurate prediction of its binding affinity than static docking methods.

Observe the dynamics of key intramolecular interactions, such as hydrogen bonds or π-stacking, and how they evolve over time.

By analyzing the trajectory, properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the stability of the molecule or a protein-ligand complex.

Conformational Dynamics of the Triazine Scaffold

The key dynamic processes include:

Rotation of the two phenyl rings: The phenyl groups of the benzhydryl moiety can rotate around their respective C-C bonds.

Computational studies on analogous structures, such as N-benzhydrylformamides, provide insight into the energy barriers associated with these rotations. mdpi.comnih.gov Density Functional Theory (DFT) calculations on such systems have shown that the barrier for rotation around the N-C(benzhydryl) bond is significant, often in the range of 20–23 kcal/mol. nih.gov This high barrier is due to the steric hindrance between the phenyl rings and the substituents on the heterocyclic core.

The rotation of the aryl fragments within the benzhydryl group is also a critical factor. In unsubstituted N-benzhydrylformamide, this rotational barrier is relatively low (around 2.5 kcal/mol). nih.gov However, for this compound, the steric and electronic influence of the bromo substituent at position 6 and the carbonyl groups at positions 3 and 5 would likely result in a more complex potential energy surface. The bulky bromine atom could sterically hinder the rotation of the adjacent phenyl ring, leading to a higher rotational barrier and favoring specific, non-symmetrical conformations.

The conformational flexibility is crucial for understanding the molecule's packing in a solid state and its interaction with other molecules. The lowest-energy conformer would likely adopt a geometry that minimizes steric clash between the phenyl rings and the triazine core, potentially with the phenyl rings oriented in a propeller-like arrangement.

| Rotational Bond | Description | Estimated Energy Barrier (kcal/mol) | Influencing Factors |

|---|---|---|---|

| Triazine(N4)-C(benzhydryl) | Rotation of the entire benzhydryl group relative to the triazine ring. | ~20 - 23 | Steric hindrance from carbonyl groups and the bromo substituent. |

| C(benzhydryl)-C(phenyl) | Independent rotation of the phenyl rings. | > 2.5 | Steric interactions between the phenyl rings and with the triazine core, particularly the C6-bromo group. |

Interactions with Solvent Systems and Molecular Environments

The interaction of this compound with various solvents is governed by the distinct polarity of its different regions. The molecule possesses a large, nonpolar surface area due to the two phenyl rings of the benzhydryl group, while the 1,2,4-triazine-3,5-dione core is polar, containing two carbonyl groups and nitrogen atoms that can act as hydrogen bond acceptors.

In Nonpolar Solvents (e.g., hexane, toluene): The primary interactions would be van der Waals forces, driven by the large benzhydryl moiety. The solubility in these solvents is expected to be moderate to good.

In Polar Aprotic Solvents (e.g., DMSO, acetone): Dipole-dipole interactions between the polar triazine-dione ring and the solvent molecules would be significant. The carbonyl groups and the polarized C-Br bond would contribute to these interactions.

In Polar Protic Solvents (e.g., water, methanol): The molecule can act as a hydrogen bond acceptor at the oxygen and nitrogen atoms of the triazine ring. However, the large hydrophobic benzhydryl group would likely lead to poor solubility in water. The solvent's dielectric constant can also influence conformational dynamics; studies on other triazines have shown that rotational barriers can be affected by solvent polarity. nih.gov A polar solvent can stabilize charged transition states, potentially lowering the rotational energy barrier compared to a nonpolar solvent. nih.gov

Molecular Dynamics (MD) simulations could provide a detailed atomistic view of the solvation process. ekb.eg Such simulations would reveal the structure of the solvation shell around the molecule, identifying preferential binding sites for solvent molecules and calculating the free energy of solvation. The solvent-accessible surface area (SASA) analysis from an MD simulation would quantify the exposure of the polar and nonpolar regions of the molecule to the solvent environment. ekb.eg

| Solvent Type | Example | Dominant Interaction with Benzhydryl Group | Dominant Interaction with Triazine-dione Core |

|---|---|---|---|

| Nonpolar | Toluene | Van der Waals (dispersion) forces | Van der Waals forces |

| Polar Aprotic | Acetone (B3395972) | Van der Waals forces | Dipole-dipole interactions |

| Polar Protic | Methanol | Van der Waals forces (hydrophobic effect) | Hydrogen bonding (acceptor), Dipole-dipole |

QSAR and Cheminformatics Approaches (excluding clinical/ADME predictions)

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their physicochemical properties. For this compound, various molecular descriptors can be calculated to quantify its structural, electronic, and topological features. These descriptors are valuable in cheminformatics for similarity searching, database management, and predicting properties like solubility or reactivity without relying on experimental data.

Studies on other triazine derivatives have identified several key descriptors that are relevant for building QSAR models. jocpr.comijsrset.com These can be categorized as:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule.

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the electron-accepting ability and electrophilicity of the molecule. jocpr.com

Heat of Formation, Steric Energy, Total Energy: These energy descriptors provide information about the thermodynamic stability of the molecule. jocpr.comijsrset.com

Absolute Hardness and Electronegativity: These global reactivity indices help in understanding the chemical reactivity. jocpr.com

Topological and Structural Descriptors: These are numerical values derived from the graph representation of the molecule.

Molecular Weight: A fundamental descriptor.

Molar Refractivity: Relates to the volume of the molecule and its polarizability.

Connectivity Indices (e.g., Chi indices): Describe the degree of branching in the molecular structure. nih.gov

Shape Indices (e.g., Kappa indices): Quantify different aspects of the molecular shape.

For this compound, the large benzhydryl group would significantly contribute to descriptors related to size, shape, and steric energy. The electronegative bromine atom and the polar triazine-dione core would strongly influence electronic descriptors such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors could be used, for example, to build QSAR models predicting physicochemical properties like chromatographic retention times or solubility in various solvents.

| Descriptor Class | Descriptor Name | Physicochemical Relevance | Expected Contribution from Molecular Moieties |

|---|---|---|---|

| Quantum Chemical | LUMO Energy | Electrophilicity, susceptibility to nucleophilic attack. | Influenced by the electron-withdrawing triazine-dione ring and bromo-substituent. |

| Quantum Chemical | Steric Energy | Thermodynamic stability of a specific conformer. | High contribution from the bulky benzhydryl group. |

| Topological | Connectivity Index (χ) | Molecular branching and size. | High values due to the large, branched structure. |

| Structural | Molar Refractivity | Molecular volume and polarizability. | Large value due to the presence of two phenyl rings and a bromine atom. |

Mechanistic Investigations of Biological Interactions in Vitro Focus

Enzyme Inhibition Studies of 1,2,4-Triazine-3,5-dione Derivatives

D-Amino Acid Oxidase (DAAO) Inhibition Mechanisms

A significant body of research has focused on 1,2,4-triazine-3,5-dione derivatives as inhibitors of D-amino acid oxidase (DAAO), a key enzyme in the regulation of D-serine levels in the brain. The primary mechanism of inhibition observed for the 6-hydroxy analogs is competitive, where the inhibitors vie with the native substrate, D-serine, for binding to the active site of the DAAO enzyme. This competitive inhibition has been confirmed through kinetic analyses, such as the generation of double reciprocal plots (Lineweaver-Burk plots) which show a characteristic pattern for this inhibition modality. For instance, studies on potent 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have determined Kᵢ values in the nanomolar range, indicating a high affinity for the enzyme.

Furthermore, it has been demonstrated that the inhibitory activity of these compounds is not dependent on the concentration of the cofactor flavin adenine (B156593) dinucleotide (FAD), providing additional evidence that they act at the substrate-binding site rather than the cofactor-binding site. The 6-hydroxy group on the triazine ring is a critical feature for potent DAAO inhibition in this class of compounds.

Inhibitory Effects on Other Relevant Enzymes (e.g., IMP Dehydrogenase)

While the focus of the available literature is heavily on DAAO, the broader 1,2,4-triazine (B1199460) scaffold has been investigated for its inhibitory activity against other enzymes. For example, some 1,2,4-triazine derivatives have been explored as potential inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. However, specific studies detailing the inhibitory effects of 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione or its closely related analogs on IMPDH are not available. The diverse biological activities reported for the 1,2,4-triazine core structure suggest potential for interaction with various enzymatic targets, but this remains to be experimentally verified for the specific compound .

Target Identification and Binding Mode Analysis (In Vitro)

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular modeling and docking studies have been instrumental in elucidating the binding modes of 1,2,4-triazine-3,5-dione derivatives within the active site of human DAAO (hDAAO). These computational analyses have revealed key interactions that contribute to the high inhibitory potency of these compounds. For the 6-hydroxy derivatives, the triazine core is predicted to form crucial hydrogen bonds with amino acid residues in the active site, such as Gly313 and Arg283. The hydroxyl group at the 6-position is also thought to participate in important hydrogen bonding interactions.

The substituents on the triazine ring play a significant role in defining the binding affinity and selectivity. The hydrophobic interactions between these substituents and residues like Leu51, His217, and Leu215 are critical for stabilizing the inhibitor within the binding pocket. While no specific docking studies for "this compound" have been found, it can be hypothesized that the bulky benzhydryl group would occupy a hydrophobic pocket within the target enzyme's active site.

Biochemical Assays for Receptor/Enzyme Binding Affinities

Biochemical assays are essential for quantifying the binding affinity of inhibitors to their target enzymes. For the well-studied 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, IC₅₀ values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, have been extensively determined. These assays typically involve recombinant human DAAO and measure the enzymatic activity in the presence of varying concentrations of the inhibitor. Many compounds in this series have demonstrated potent DAAO inhibition with IC₅₀ values in the low nanomolar to micromolar range. Unfortunately, no such binding affinity data has been published for "this compound."

Structure-Activity Relationship (SAR) Studies for Defined In Vitro Biological Endpoints

Structure-activity relationship (SAR) studies on 1,2,4-triazine-3,5-dione derivatives have provided valuable insights into the structural requirements for potent enzyme inhibition, particularly against DAAO.

For the 6-hydroxy analogs, the following SAR trends have been observed:

The 6-hydroxy group: This is a critical pharmacophore for potent DAAO inhibition.

Substituents at the N2 position: The nature and size of the substituent at the N2 position significantly influence inhibitory potency. Aromatic and bulky alkyl groups at this position have been shown to enhance activity.

Substituents at other positions: Modifications at other positions on the triazine ring can also modulate activity, though the SAR is less well-defined from the available literature.

The data from these SAR studies have been used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models have shown good predictive ability and have been used to guide the design of new, more potent inhibitors.

Without experimental data for "this compound," its position within these SAR models cannot be determined. The presence of a bromine atom at the 6-position instead of a hydroxyl group would likely lead to a significant alteration in its biological activity profile compared to the well-studied hydroxy analogs.

Cytotoxicity and Antiproliferative Activity in Cell Lines (In Vitro)

Derivatives of the 1,2,4-triazine scaffold have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. ijpsr.inforesearchgate.net While specific data for this compound is not extensively detailed in the available literature, the activity of structurally related compounds provides a strong indication of its potential in this area.

Numerous studies have reported the in vitro anticancer effects of various substituted 1,2,4-triazines. For example, novel 1,2,4-triazinone derivatives have shown potent activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values significantly lower than the reference drug podophyllotoxin. researchgate.net Fused 1,2,4-triazine systems, such as pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazines, have also displayed broad cytotoxic activity in the low micromolar range against prostate (PC-3), breast (MCF-7), lung (H460), and colon (Colo205) cancer cell lines. researchgate.net

The antiproliferative efficacy is often dependent on the specific cell line and the substitution pattern on the triazine core. For instance, a series of 1,3,5-triazine (B166579) Schiff base derivatives showed IC50 values ranging from 3.29 to 11.35 µM against MCF-7 cells and 3.64 to 12.45 µM against HCT-116 cells. nih.gov Another study on a novel 1,2,4-triazine sulfonamide derivative (MM131) reported potent cytotoxicity against colon cancer cell lines DLD-1 (IC50 = 3.4 µM) and HT-29 (IC50 = 3.9 µM). nih.gov

Table 2: In Vitro Cytotoxicity of Selected 1,2,4-Triazine Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

| 1,2,4-Triazinone Derivatives | MCF-7 (Breast) | 0.008 - >100 |

| Pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazines | PC-3 (Prostate) | Low micromolar range |

| MCF-7 (Breast) | Low micromolar range | |

| H460 (Lung) | Low micromolar range | |

| 1,2,4-Triazine Sulfonamide (MM131) | DLD-1 (Colon) | 3.4 |

| HT-29 (Colon) | 3.9 |

Data compiled from various studies on 1,2,4-triazine analogs. researchgate.netresearchgate.netnih.gov

The antiproliferative activity of 1,2,4-triazine derivatives is often mediated through the disruption of the cell cycle and the induction of programmed cell death (apoptosis). researchgate.netnih.gov

Cell Cycle Arrest: Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Studies on nih.govnih.govresearchgate.nettriazino[4,3-a]indoles, which share the triazine core, revealed that active compounds can induce a significant arrest of the cell cycle in the G2/M phase in HepG-2 liver cancer cells. researchgate.net This arrest prevents the cell from entering mitosis, ultimately leading to cell death. Similarly, other heterocyclic compounds have been shown to cause G2/M arrest in colon cancer cells. frontiersin.org

Apoptosis Induction: Apoptosis is a critical mechanism for eliminating damaged or cancerous cells. Several 1,2,4-triazine derivatives have been shown to be potent inducers of apoptosis. The mechanism often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence for apoptosis induction by triazine analogs includes:

Upregulation of Pro-Apoptotic Proteins: Active compounds have been observed to increase the levels of the pro-apoptotic protein Bax. researchgate.net

Activation of Caspases: The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. researchgate.net Studies have demonstrated that triazine derivatives can upregulate active caspase-3 and activate caspases-3/7, -8, and -9, indicating the involvement of both intrinsic and extrinsic pathways. researchgate.netnih.govdovepress.com

DNA Fragmentation and Nuclear Condensation: Morphological changes associated with apoptosis, such as chromatin condensation and DNA fragmentation, have been observed in cancer cells treated with triazine compounds. dovepress.com

The presumed mechanism for many triazene (B1217601) compounds, a related class, involves the alkylation of DNA and the inhibition of DNA and RNA synthesis, which can trigger apoptotic pathways. brieflands.com

The cytotoxic and antiproliferative effects of 1,2,4-triazine derivatives can vary significantly among different cancer cell lines, and they often exhibit a degree of selectivity for cancer cells over normal, non-cancerous cells.

This differential sensitivity can be attributed to variations in the molecular makeup of the cell lines, such as the expression levels of the drug's target, differences in cellular uptake or efflux mechanisms, or the status of cell signaling and DNA repair pathways. For example, in a study of 1,3,5-triazine derivatives, compounds with a piperidine (B6355638) ring showed more potent activity in both MCF-7 and HCT-116 cell lines compared to their morpholine-containing analogs. nih.gov

Importantly, several studies have highlighted the selectivity of triazine-based compounds. The most active nih.govnih.govresearchgate.nettriazino[4,3-a]indole compounds did not induce significant cell death in normal human lung cells (WI-38), suggesting a selective action against cancer cells. researchgate.net A novel 1,2,4-triazine sulfonamide derivative was found to be significantly less effective in decreasing the viability of normal human skin fibroblasts compared to its potent effect on colon cancer cells. nih.gov Similarly, a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines was active against triple-negative breast cancer cells (MDA-MB231) but did not affect the growth of the non-cancerous MCF-10A breast cell line. nih.gov This selectivity is a crucial attribute for potential therapeutic agents, as it suggests a wider therapeutic window and potentially fewer side effects. brieflands.com

Advanced Applications and Materials Science Perspectives

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

The 1,2,4-triazine (B1199460) ring system is a valuable building block in organic synthesis, and the specific functionalities of 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione make it a particularly useful synthetic intermediate. The presence of the bromine atom at the 6-position provides a handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.

Furthermore, the dione (B5365651) functionality within the triazine ring can be subjected to various chemical transformations. The benzhydryl group at the 4-position, while sterically hindering, can influence the regioselectivity of reactions and impart specific solubility and crystallinity properties to the resulting molecules. Researchers have explored the synthesis of various 1,2,4-triazine derivatives, highlighting the versatility of this heterocyclic core in constructing novel compounds. researchgate.netrsc.orgijpsr.info The general reactivity of the 1,2,4-triazine scaffold suggests that the title compound could serve as a key intermediate in the synthesis of diverse molecular entities with potential applications in medicinal chemistry and materials science.

A general representation of the synthetic utility is the substitution of the bromo group with various nucleophiles or through organometallic cross-coupling reactions, leading to a diverse library of 4-benzhydryl-1,2,4-triazine derivatives.

| Precursor | Reagent/Catalyst | Product | Potential Application of Product |

| This compound | Arylboronic acid / Pd catalyst | 4-benzhydryl-6-aryl-2H-1,2,4-triazine-3,5-dione | Pharmaceutical scaffolds, Organic electronics |

| This compound | Amine / Base | 4-benzhydryl-6-amino-2H-1,2,4-triazine-3,5-dione | Biologically active molecules |

| This compound | Alkene / Heck catalyst | 4-benzhydryl-6-alkenyl-2H-1,2,4-triazine-3,5-dione | Functional materials |

Potential in Agrochemical Development (excluding efficacy in fields)

Derivatives of the 1,2,4-triazine core have been investigated for their potential as biocidal agents for plant protection. The inherent biological activity of the triazine heterocycle makes it a promising scaffold for the development of new agrochemicals. The specific substitution pattern of this compound could lead to compounds with desirable properties for agrochemical applications, such as specific modes of action and appropriate environmental persistence.

The lipophilic benzhydryl group could enhance the compound's ability to penetrate the waxy cuticles of plants or the cell membranes of pests, while the bromo substituent offers a site for further chemical modification to fine-tune the biological activity and spectrum of the potential agrochemical. Research into 1,2,4-triazine derivatives has shown a range of biological activities, suggesting that this class of compounds is a fruitful area for the discovery of new plant protection agents.

Role in Polymer Science and Functional Materials

The triazine ring is a component of various functional materials, including polymers. Triazine-based polymers can exhibit high thermal stability and unique electronic properties. The title compound, with its reactive bromo group, could potentially be used as a monomer in polymerization reactions. For example, it could be incorporated into polymer backbones through polycondensation or cross-coupling polymerization techniques.

The bulky benzhydryl group could influence the physical properties of the resulting polymers, such as their solubility, morphology, and thermal characteristics. The introduction of this sterically demanding group could lead to polymers with high free volume and specific gas permeability properties. Furthermore, the incorporation of the 1,2,4-triazine-3,5-dione moiety could impart desirable photophysical or electronic properties to the polymer. There is growing interest in triazine-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. rsc.org The benzhydryl substituent is also utilized in the design of catalysts for olefin polymerization. nih.govmdpi.com

| Potential Polymer Type | Monomer(s) | Potential Properties | Potential Applications |

| Poly(triazine-ether) | This compound and a dihydroxy comonomer | High thermal stability, specific solubility | High-performance plastics, membranes |

| Conjugated Polymer | This compound and a diboronic acid comonomer | Electroluminescence, conductivity | Organic electronics, sensors |

| Polymer-supported reagent | Polymer with a suitable reactive group and this compound | Recyclable catalyst or reagent | Green chemistry, catalysis |

Development of Chemical Probes and Tools for Biological Research

The 1,2,4-triazine scaffold is present in a number of biologically active molecules, and its derivatives have been explored as ligands for various biological targets. For instance, derivatives of 1,2,4-triazine have been investigated as potent and selective antagonists of the adenosine (B11128) A2A receptor, which is a target for the treatment of Parkinson's disease. nih.gov The unique combination of a hydrogen-bonding dione system, a lipophilic benzhydryl group, and a modifiable bromo substituent makes this compound an interesting candidate for the development of chemical probes.

A chemical probe is a small molecule that can be used to study the function of a biological target. By modifying the bromo substituent with a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group, the title compound could be converted into a tool for imaging, affinity purification, or target identification studies. The benzhydryl group could play a crucial role in the binding of the molecule to its target protein by establishing specific hydrophobic interactions. The development of such probes would be invaluable for basic research in chemical biology and for the early stages of drug discovery. ijpsr.infonih.gov

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione Chemistry

The 1,2,4-triazine-3,5-dione scaffold is a well-established heterocyclic system. The presence of two carbonyl groups and multiple nitrogen atoms makes it an electron-deficient ring system, influencing its reactivity. The hydrogen atom on the N2 nitrogen is acidic and can be substituted under appropriate conditions.

The benzhydryl group, a diphenylmethyl moiety, is a bulky lipophilic substituent. Its presence at the N4 position is expected to significantly influence the molecule's steric and electronic properties, potentially impacting its solubility, crystal packing, and interactions with biological macromolecules.

The bromine atom at the C6 position is a versatile functional group. It can act as a leaving group in nucleophilic substitution reactions, enabling further functionalization of the triazine ring. It also influences the electronic nature of the ring and can participate in halogen bonding.

A closely related compound, 4-benzhydryl-6-bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is documented in chemical databases, suggesting that the core structure is synthetically accessible and stable. The key difference lies in the substitution at the N2 position.

Unexplored Synthetic Routes and Reactivity Profiles

The synthesis of this compound has not been explicitly described. However, plausible synthetic strategies can be proposed based on established methodologies for the synthesis of related 1,2,4-triazine (B1199460) derivatives.

Proposed Synthetic Routes:

A potential starting material for the synthesis is 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. acs.orgnih.gov The introduction of the benzhydryl group at the N4 position could be a critical step. While direct N-alkylation of the triazine dione (B5365651) might lead to a mixture of N2 and N4 substituted products, selective N4-alkylation could potentially be achieved by protecting the N2 position or by utilizing specific reaction conditions that favor N4 substitution.

An alternative approach could involve the cyclization of a precursor already containing the benzhydryl group. For instance, the reaction of a benzhydryl-substituted semicarbazide (B1199961) with a suitable α-keto acid derivative could lead to the formation of the desired triazine ring.

Potential Reactivity:

The reactivity of this compound is expected to be dictated by the interplay of its functional groups.

N-Alkylation/Arylation at the N2 Position: The remaining N-H bond at the N2 position presents an opportunity for further functionalization. Alkylation or arylation at this position would yield a diverse library of trisubstituted triazine diones. Studies on related 6-bromo-1,2,4-triazine-3,5(2H,4H)-diones have demonstrated successful alkylation at the N2 position using various alkyl halides. nih.gov

Nucleophilic Substitution at the C6 Position: The bromo group at the C6 position is anticipated to be susceptible to nucleophilic displacement. This would allow for the introduction of a wide range of substituents, including amino, alkoxy, and thioether groups, thereby enabling extensive structure-activity relationship (SAR) studies.

Cross-Coupling Reactions: The C-Br bond could also serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups, respectively.

Opportunities for Advanced Computational Modeling

Computational chemistry offers powerful tools to investigate the properties of this compound at the molecular level.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Key parameters such as bond lengths, bond angles, dihedral angles, and frontier molecular orbital (HOMO-LUMO) energies can be calculated. The HOMO-LUMO energy gap is particularly important as it provides insights into the molecule's chemical reactivity and kinetic stability.

Molecular Docking and Dynamics Simulations: Given the prevalence of 1,2,4-triazine derivatives in medicinal chemistry, molecular docking studies could be performed to predict the binding affinity and mode of interaction of this compound with various biological targets. japsonline.com Subsequent molecular dynamics simulations could then be used to assess the stability of the predicted ligand-protein complexes and to gain a more dynamic understanding of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Should a series of analogues with measured biological activity be synthesized, QSAR modeling could be employed to correlate the structural features of the molecules with their activity. This can aid in the rational design of more potent and selective compounds.

The following table outlines key molecular properties that could be investigated using computational methods:

| Property | Computational Method | Potential Insights |

| Optimized Geometry | DFT | Understanding of the molecule's 3D structure and steric hindrance. |

| Electronic Properties | DFT | Insights into reactivity, stability, and potential for electronic applications. |

| Spectroscopic Properties | DFT (e.g., TD-DFT) | Prediction of UV-Vis, IR, and NMR spectra to aid in experimental characterization. |

| Binding Affinity & Mode | Molecular Docking | Identification of potential biological targets and key binding interactions. |

| Complex Stability | Molecular Dynamics | Assessment of the stability of ligand-receptor complexes over time. |

Emerging Areas in Mechanistic Biological Research (In Vitro) and Materials Science Applications

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. longdom.orgnih.gov This suggests that this compound could be a valuable lead compound for in vitro biological investigation.

Potential Biological Activities:

Anticancer Activity: Numerous 1,2,4-triazine derivatives have demonstrated potent anticancer activity through various mechanisms. nih.gov The title compound could be screened against a panel of cancer cell lines to assess its cytotoxic and antiproliferative effects.

Antiviral and Antimicrobial Activity: The triazine nucleus is also a common feature in antiviral and antimicrobial agents. In vitro assays against a range of viruses and microbial strains could reveal potential therapeutic applications.

Enzyme Inhibition: The structural features of the molecule, including its heterocyclic core and bulky substituent, make it a candidate for investigation as an inhibitor of various enzymes.

Potential Materials Science Applications:

The electron-deficient nature of the 1,2,4-triazine ring suggests potential applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives have been explored as electron-transporting and host materials in OLEDs due to their high electron affinity.

Organic Photovoltaics (OPVs): The electronic properties of the compound could also be suitable for applications in organic solar cells, either as an acceptor or as a component of a donor-acceptor system.

Further research into the synthesis and derivatization of this compound will be crucial to unlocking its full potential in these emerging areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzhydryl-6-bromo-2H-1,2,4-triazine-3,5-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of triazine derivatives often involves nucleophilic substitution or cyclization reactions. For brominated analogs, a common approach is the bromination of precursor triazines using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, polar aprotic solvents). Optimization can be achieved by varying catalysts (e.g., potassium carbonate in dry acetonitrile), temperature (reflux vs. room temperature), and stoichiometry. Characterization via HPLC and NMR is critical to monitor purity and regioselectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substitution patterns and benzhydryl group integration.

- IR : Identify carbonyl (C=O) and triazine ring vibrations (~1650–1750 cm).

- HPLC-MS : Quantify purity and detect bromine isotope patterns (m/z 79/81).

- XRD : Resolve crystal structure ambiguities caused by rotational flexibility of the benzhydryl group. Cross-validate with computational models (e.g., DFT) .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., light, temperature, humidity)?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines:

- Forced Degradation : Expose the compound to UV light (320–400 nm), elevated temperatures (40–60°C), and humidity (75% RH).

- Analytical Monitoring : Track decomposition via HPLC at intervals (0, 1, 3, 6 months). Identify degradation products using LC-MS and compare with synthetic standards .

Advanced Research Questions

Q. What mechanistic insights explain competing reaction pathways during the bromination of triazine derivatives?

- Methodological Answer : Bromination may proceed via radical or electrophilic pathways depending on reaction conditions. For electrophilic substitution (e.g., using Br in acetic acid), monitor intermediates via in-situ IR or H NMR to identify carbocation stabilization by the benzhydryl group. Computational studies (e.g., Gaussian) can model transition states and predict regioselectivity .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and bioaccumulation in aquatic ecosystems?

- Methodological Answer :

- Partitioning Experiments : Measure log (octanol-water) to assess hydrophobicity.

- Biotic/Abiotic Degradation : Incubate with microbial consortia (e.g., OECD 301F) and simulate photolysis (UV-C irradiation).

- Trophic Transfer Modeling : Use LC-MS/MS to quantify residues in algae, daphnia, and fish, integrating data into QSAR models for risk assessment .

Q. What computational strategies are recommended for predicting binding affinities of this compound to biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., D-amino acid oxidase). Validate with MD simulations (AMBER/GROMACS) to assess binding stability.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with triazine carbonyl groups) using MOE or Discovery Studio .

Data Contradiction and Resolution

Q. How should discrepancies in reported synthetic yields or regioselectivity be resolved?

- Methodological Answer :

- Reproduce Conditions : Strictly replicate solvent purity, catalyst activation (e.g., drying potassium carbonate), and inert gas purging.

- Advanced Analytics : Use 2D NMR (HSQC, HMBC) to confirm regiochemistry. Compare with literature crystallography data (e.g., Cambridge Structural Database) .

Experimental Design

Q. What factorial design principles apply to optimizing multi-step syntheses of this compound?

- Methodological Answer : Implement a Taguchi or Box-Behnken design to test variables:

- Factors : Solvent polarity, catalyst loading, reaction time.

- Response Variables : Yield, purity, byproduct formation.

- Statistical Analysis : Use ANOVA to identify significant factors and model interactions .

Ethical and Safety Considerations

Q. What protocols ensure safe handling of brominated intermediates during synthesis?

- Methodological Answer :

- Engineering Controls : Use fume hoods for bromine or HBr gas evolution.

- PPE : Acid-resistant gloves, face shields.

- Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.